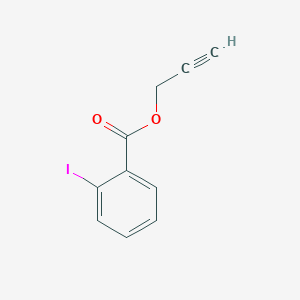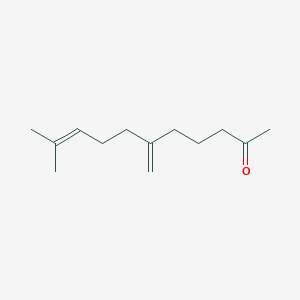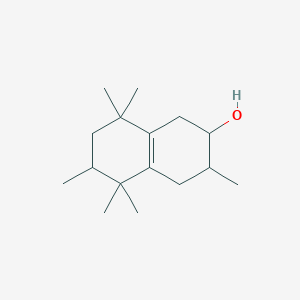![molecular formula C16H18N2O2 B14337863 N-[(3-Ethoxy-2-pyridinyl)methylene]-2-methoxy-6-methylbenzenamine CAS No. 100305-97-3](/img/no-structure.png)
N-[(3-Ethoxy-2-pyridinyl)methylene]-2-methoxy-6-methylbenzenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-Ethoxy-2-pyridinyl)methylene]-2-methoxy-6-methylbenzenamine is a complex organic compound that features a pyridine ring substituted with ethoxy and methylene groups, and a benzene ring substituted with methoxy and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Ethoxy-2-pyridinyl)methylene]-2-methoxy-6-methylbenzenamine typically involves the reaction of 3-ethoxy-2-pyridinecarboxaldehyde with 2-methoxy-6-methylbenzenamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as iodine (I2) and tert-butyl hydroperoxide (TBHP) in a solvent like toluene . The reaction conditions are mild and metal-free, making the process environmentally friendly.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(3-Ethoxy-2-pyridinyl)methylene]-2-methoxy-6-methylbenzenamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the benzene ring.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at 0°C.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Electrophilic aromatic substitution using reagents like bromine (Br2) in acetic acid.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
N-[(3-Ethoxy-2-pyridinyl)methylene]-2-methoxy-6-methylbenzenamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-[(3-Ethoxy-2-pyridinyl)methylene]-2-methoxy-6-methylbenzenamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and targets can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(3-Ethoxy-2-pyridinyl)methyl]amine: Similar structure but lacks the methoxy and methyl groups on the benzene ring.
N-ethyl-2-[(6-methoxypyridin-3-yl)-(2-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide: Contains similar pyridine and benzene ring structures but with additional functional groups.
Uniqueness
N-[(3-Ethoxy-2-pyridinyl)methylene]-2-methoxy-6-methylbenzenamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethoxy and methoxy groups enhances its solubility and reactivity, making it a versatile compound for various applications.
Propriétés
| 100305-97-3 | |
Formule moléculaire |
C16H18N2O2 |
Poids moléculaire |
270.33 g/mol |
Nom IUPAC |
1-(3-ethoxypyridin-2-yl)-N-(2-methoxy-6-methylphenyl)methanimine |
InChI |
InChI=1S/C16H18N2O2/c1-4-20-14-9-6-10-17-13(14)11-18-16-12(2)7-5-8-15(16)19-3/h5-11H,4H2,1-3H3 |
Clé InChI |
NIRMJKDJXFQLKK-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(N=CC=C1)C=NC2=C(C=CC=C2OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Oxo-3-{2-[4-(2-phenoxyethoxy)phenyl]hydrazinylidene}cyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B14337787.png)





